molecular formula C6H8BF3KNO B14036531 Potassium trifluoro(1-methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-YL)borate

Potassium trifluoro(1-methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-YL)borate

Cat. No.: B14036531
M. Wt: 217.04 g/mol
InChI Key: BBDFHFAJWPATJZ-UHFFFAOYSA-N
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Description

Potassium trifluoro(1-methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-YL)borate is a chemical compound with the molecular formula C6H8BF3KNO. It is a pale-yellow to yellow-brown solid that is typically stored at low temperatures to maintain its stability. This compound is known for its unique structure, which includes a trifluoroborate group attached to a tetrahydropyridine ring. It has various applications in organic synthesis, particularly in the field of Suzuki–Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(1-methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-YL)borate typically involves the reaction of a boronic acid derivative with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction conditions often require low temperatures and an inert atmosphere to prevent decomposition of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Potassium trifluoro(1-methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-YL)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Potassium trifluoro(1-methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-YL)borate has several scientific research applications:

Mechanism of Action

The mechanism by which potassium trifluoro(1-methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-YL)borate exerts its effects involves the formation of a boron-carbon bond through transmetalation. In Suzuki–Miyaura coupling, the compound acts as a nucleophilic boron source that transfers the boron group to a palladium catalyst. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Uniqueness: Potassium trifluoro(1-methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-YL)borate is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its tetrahydropyridine ring offers additional functionalization possibilities, making it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C6H8BF3KNO

Molecular Weight

217.04 g/mol

IUPAC Name

potassium;trifluoro-(1-methyl-6-oxo-2,3-dihydropyridin-4-yl)boranuide

InChI

InChI=1S/C6H8BF3NO.K/c1-11-3-2-5(4-6(11)12)7(8,9)10;/h4H,2-3H2,1H3;/q-1;+1

InChI Key

BBDFHFAJWPATJZ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=O)N(CC1)C)(F)(F)F.[K+]

Origin of Product

United States

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